3,4-dimethylbenzenesulfonic Acid

Description

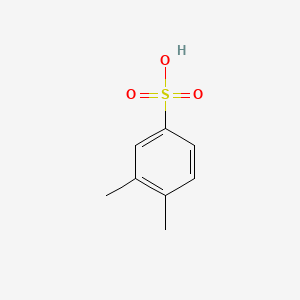

3,4-Dimethylbenzenesulfonic acid (CAS: 618-01-9, molecular formula: C₈H₁₀O₃S) is a sulfonic acid derivative of xylene, where methyl groups occupy the 3- and 4-positions on the benzene ring. It is synthesized via electrophilic sulfonation of o-xylene using chlorosulfonic acid-modified zeolites (e.g., ZSM−OSO₃H), which facilitates reactive adsorption of o-xylene . This compound exhibits notable adsorption capacities (QB = 264.7 mg·g⁻¹, Qm = 456.4 mg·g⁻¹ under optimized conditions) and recyclability, making it valuable in volatile organic compound (VOC) elimination . Additionally, it serves as a ligand in coordination chemistry, forming complexes with triarylantimony derivatives .

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCOJIVDCGJKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048031 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-01-9 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Safety

3,4-Dimethylbenzenesulfonic acid has the molecular formula C₈H₁₀O₃S and is known for its strong acidic properties. It is classified as hazardous, with potential to cause severe skin burns and eye damage . The compound's solubility in water allows it to function effectively in various formulations.

Industrial Applications

2.1. Hydrotrope in Cleaning Products

3,4-DMSA serves as an effective hydrotrope in cleaning formulations. It helps solubilize otherwise water-insoluble ingredients, making it valuable in products such as:

- Shampoos (up to 0.8%)

- Laundry detergents (up to 1.375%)

- Hard surface cleaners (up to 0.9%)

- Dishwashing liquids (1.2–5.5%) .

This functionality enhances the performance of cleaning agents by improving their ability to mix with water.

2.2. Use in Textile Dyes

The compound is also utilized in the textile industry as a dyeing agent. It can be incorporated into liquid sulfur textile dyes at concentrations ranging from 7.5% to 50% . This application leverages its chemical properties to enhance color retention and vibrancy on fabrics.

Research Applications

3.1. Adsorption Studies

Recent studies have explored the use of 3,4-DMSA in environmental applications, particularly in the removal of volatile organic compounds (VOCs) such as o-xylene from gaseous mixtures. A novel adsorbent modified with chlorosulfonic acid demonstrated superior performance in adsorbing o-xylene derivatives, indicating potential for air purification technologies .

Table 1: Adsorption Performance of ZSM−OSO₃H

| Parameter | Value |

|---|---|

| Maximum adsorption capacity | 264.7 mg/g |

| Initial concentration | 7.5 mg/L |

| Bed height | 15 mm |

| Recyclability | Excellent over four cycles |

This research highlights the potential for using 3,4-DMSA in developing advanced materials for environmental remediation.

3.2. Synthesis of Tert-Leucine

In synthetic organic chemistry, 3,4-DMSA has been employed as a reagent for producing tert-leucine through crystallization processes . The method involves reacting tert-leucine with substituted benzenesulfonic acids to yield high-purity crystals.

Table 2: Crystallization Process for Tert-Leucine

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | 40°C in HCl solution | Homogeneous solution |

| Cooling | 10°C overnight | Crystals precipitated |

| Filtration | Vacuum filtration | Pure tert-leucine crystals |

This application demonstrates the utility of 3,4-DMSA in pharmaceutical synthesis and purification processes.

Comparison with Similar Compounds

Structural Isomers of Dimethylbenzenesulfonic Acid

Key positional isomers include 2,4-dimethylbenzenesulfonic acid (CAS: 88-61-9) and 2,5-dimethylbenzenesulfonic acid (CAS: 49255-75). Structural differences in methyl group positions influence physicochemical properties and applications.

Table 1: Comparative Properties of Dimethylbenzenesulfonic Acid Isomers

Reactivity and Functional Differences

- Electrophilic Substitution : The 3,4-isomer’s methyl groups direct sulfonation to ortho/para positions due to electron-donating effects, enhancing adsorption on zeolites . In contrast, the 2,4-isomer’s meta-substitution may reduce steric hindrance, favoring pharmaceutical synthesis .

- Acidity : While direct pKa data are unavailable, the proximity of methyl groups in the 3,4-isomer may enhance sulfonic acid acidity compared to 2,4- and 2,5-isomers.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3,4-dimethylbenzenesulfonic acid, and how do they influence its reactivity?

- Answer : this compound (C₈H₁₀O₃S, molecular weight: 186.23 g/mol) is characterized by a benzene ring substituted with two methyl groups at the 3- and 4-positions and a sulfonic acid (-SO₃H) group. The electron-withdrawing sulfonic acid group enhances acidity (pKa ~1-2), while the methyl groups influence steric hindrance and solubility. Its crystalline structure (often hydrated) and high solubility in polar solvents like water make it suitable for catalytic and synthetic applications .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is typically synthesized via sulfonation of 3,4-dimethylbenzene (m-xylene derivative) using concentrated sulfuric acid or oleum. Reaction conditions (e.g., temperature ~80–120°C, stoichiometric acid ratios) must be optimized to minimize side products like 2,4- or 2,5-isomers. Industrial methods may employ continuous flow reactors for scalability and purity control .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Answer : Analytical techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group positions).

- Titration : For quantifying sulfonic acid content.

- X-ray diffraction (XRD) : To resolve crystalline structure, especially for hydrated forms.

- Mass spectrometry (MS-ESI) : To validate molecular ion peaks (e.g., m/z = 245 for related sulfonates) .

Advanced Research Questions

Q. How does this compound function as a catalyst in organic synthesis?

- Answer : The strong acidity of the sulfonic acid group enables protonation of substrates in reactions such as esterification, Friedel-Crafts alkylation, and condensation. For example, it acts as a Brønsted acid catalyst in synthesizing metal-organic frameworks (MOFs) by coordinating with metal ions (e.g., antimony in triarylantimony sulfonates) .

Q. What challenges arise in resolving structural isomers (e.g., 2,4- vs. This compound) during synthesis?

- Answer : Isomeric contamination can occur due to similar sulfonation reactivity of methyl-substituted xylenes. Advanced separation methods are required:

- Chromatography (HPLC/GC) : With ion-pairing reagents to distinguish isomers.

- Crystallization : Leveraging solubility differences in ethanol/water mixtures.

- Computational modeling : DFT calculations to predict isomer stability and reaction pathways .

Q. How does this compound interact with metal ions in coordination chemistry?

- Answer : The sulfonate group acts as a polydentate ligand, forming complexes with metals like antimony (Sb) or tin (Sn). For instance, in antimony(III) derivatives, the sulfonate oxygen atoms adopt axial positions in a trigonal bipyramidal geometry, as confirmed by X-ray crystallography. Such complexes are studied for gas-sensing or catalytic applications .

Q. What are the implications of conflicting data on the biological activity of sulfonic acid derivatives?

- Answer : Discrepancies in antioxidant or enzyme inhibition studies (e.g., hydrogen peroxide assays) may stem from:

- Hydration state variations : Hydrated vs. anhydrous forms altering solubility/reactivity.

- Impurity profiles : Residual isomers or byproducts affecting bioactivity.

- Assay conditions : pH-dependent ionization of the sulfonic acid group. Researchers should standardize hydration states and validate purity via NMR/MS before biological testing .

Methodological Recommendations

- Synthesis : Use oleum for higher regioselectivity in sulfonation. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane).

- Purification : Employ fractional crystallization with ethanol-water mixtures to isolate the 3,4-isomer.

- Safety : Handle with PPE (gloves, goggles) due to corrosive nature; store in sealed containers under anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.